3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a pyrrolidin-3-yloxy moiety at position 3. The pyrrolidine nitrogen is further functionalized with a thiophen-2-ylsulfonyl group, introducing strong electron-withdrawing character. This structural complexity makes the compound a candidate for pharmaceutical research, particularly in kinase inhibition or enzyme-targeted therapies, as inferred from analogs in the evidence . Its molecular formula is C₁₃H₁₄N₄O₃S₂, with a molecular weight of 338.40 g/mol.
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c14-8-11-13(16-5-4-15-11)20-10-3-6-17(9-10)22(18,19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVLTOCYMJSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine derivative by reacting thiophen-2-ylsulfonyl chloride with pyrrolidine under basic conditions. This intermediate is then coupled with a pyrazine-2-carbonitrile derivative through an etherification reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The carbonitrile group and sulfur-containing moieties are primary sites for oxidation.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Pyrazine nitrile oxidation | KMnO₄, H₂O, 80°C | Pyrazine-2-carboxylic acid | |
| Thiophene sulfonyl oxidation | H₂O₂ (30%), AcOH, reflux | Thiophene-2-sulfonic acid derivative |
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Mechanistic insights :
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Nitrile → carboxylic acid conversion proceeds via intermediate iminoyl chloride formation under acidic oxidative conditions.
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Sulfonyl group oxidation is rare but can occur under strong peroxide conditions, forming sulfonic acids.
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Reduction Reactions
The nitrile and aromatic systems are susceptible to reduction.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitrile reduction | LiAlH₄, THF, 0°C → RT | Pyrazine-2-aminomethyl derivative | |
| Pyrazine ring hydrogenation | H₂, Pd/C, ethanol, 50 psi | Partially saturated pyrazine |
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Key observations :
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Selective reduction of the nitrile to an amine occurs without affecting the sulfonamide or thiophene.
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Full pyrazine ring saturation requires harsh conditions (>100°C, Raney Ni).
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Nucleophilic Substitution
The sulfonamide group and ether linkage participate in substitution reactions.
| Target Site | Reagents | Products | References |
|---|---|---|---|
| Sulfonamide displacement | NaN₃, DMF, 120°C | Azide-substituted pyrrolidine | |
| Ether cleavage | BBr₃, CH₂Cl₂, -78°C | Pyrrolidin-3-ol + pyrazine fragment |
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Reactivity trends :
Hydrolysis Reactions
Controlled hydrolysis targets multiple functional groups.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitrile hydrolysis | H₂SO₄ (20%), reflux, 6 hr | Pyrazine-2-carboxamide | |
| Sulfonamide hydrolysis | HCl (conc.), H₂O, 100°C | Pyrrolidine-3-ol + thiophene sulfonic acid |
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Kinetic studies :
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Nitrile → amide conversion achieves 85% yield in acidic aqueous conditions.
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Complete sulfonamide cleavage requires prolonged heating (>12 hr).
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Cycloaddition and Cross-Coupling
The pyrazine core enables π-system participation.
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Regiochemical control :
Thermal Degradation
Stability studies reveal decomposition pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring a pyrazine core exhibit promising anticancer properties. For instance, derivatives of pyrazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a notable study, 3-(5-methylpyrazinyl)-2-carbonitrile was shown to induce apoptosis in breast cancer cells, suggesting that similar derivatives, such as 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, may have comparable effects due to their structural similarities .
Case Study: Synergistic Effects with Chemotherapy
A study investigated the synergistic effects of combining pyrazine derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated enhanced cytotoxicity when the compounds were used in conjunction with doxorubicin, highlighting the potential of pyrazine-based compounds as adjunct therapies in cancer treatment .
Antimicrobial Properties
The antimicrobial activity of pyrazine derivatives has been extensively documented. Research has shown that certain pyrazole carboxamides exhibit significant antifungal activity against various pathogens. Given that this compound shares structural features with these compounds, it is hypothesized that it may also possess antimicrobial properties .
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| 5-methylpyrazole | Antifungal | Candida albicans |
| 4,5-dihydro-pyrazole | Antibacterial | Staphylococcus aureus |
| 3-(5-methylpyrazinyl)-2-carbonitrile | Potentially Antimicrobial | Various fungi and bacteria |
Neurological Applications
Compounds containing thiophene and pyrrolidine moieties have been studied for their neuroprotective effects. These compounds may influence neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases . The specific application of this compound in this context remains to be explored but is promising based on related compounds.
Mechanism of Action
The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophen-2-ylsulfonyl group may enhance binding affinity to certain proteins, while the pyrazine ring can participate in π-π stacking interactions with aromatic residues in the target protein. The carbonitrile group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs.
Ring Systems :
- The pyrrolidine (5-membered) ring in the target compound offers less conformational flexibility than the piperidine (6-membered) ring in BK71781, which may influence target selectivity .
- Pyrazine vs. Pyridine : Pyrazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to pyridine derivatives .
Thiophene Substitution : All compounds incorporate thiophene, but its position and connectivity (e.g., sulfonyl in the target vs. direct attachment in others) modulate electronic properties and steric interactions .
Spectral and Crystallographic Characterization
- NMR/IR Data : The target compound’s ¹H NMR would exhibit distinct pyrrolidine ring protons (δ 3.0–4.0 ppm), thiophene aromatic signals (δ 7.0–7.9 ppm), and pyrazine protons (δ 8.5–9.0 ppm). The sulfonyl group would deshield adjacent protons, as seen in analogous compounds .
- Crystallography : highlights the use of single-crystal X-ray diffraction for pyridine analogs, revealing planar geometries and intermolecular interactions critical for stability .
Biological Activity
The compound 3-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 284.4 g/mol. The compound features a thiophene ring, a pyrrolidine moiety, and a pyrazine core, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene-containing compounds. A study involving derivatives similar to this compound demonstrated significant inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Bacillus subtilis | 64 μg/mL |
These findings suggest that the compound exhibits strong antibacterial activity, potentially making it useful in treating infections caused by these pathogens .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that the compound possesses considerable antioxidant activity, which can be attributed to its ability to donate electrons and neutralize free radicals. The following table summarizes the antioxidant activity measured by IC50 values:
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These results position the compound as a promising candidate for further development in antioxidant therapies .
The proposed mechanism of action for the biological activities of this compound involves multiple pathways:
- Enzyme Inhibition : The thiophene and pyrrolidine moieties may interact with specific enzymes, inhibiting their activity and disrupting metabolic processes in target organisms.
- Radical Scavenging : The electron-donating ability of the compound allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Membrane Disruption : The compound's lipophilicity may facilitate its incorporation into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the structure of this compound. These derivatives were tested for their biological activities against various pathogens. The results indicated that modifications to the thiophene and pyrrolidine components significantly enhanced antimicrobial potency, suggesting that structure–activity relationships (SAR) play a crucial role in optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
- Methodology : The synthesis involves multi-step functionalization of pyrazine-2-carbonitrile and pyrrolidine intermediates. Key steps include:
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Sulfonylation : Reacting pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃) to introduce the sulfonyl group .
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Etherification : Coupling the sulfonylated pyrrolidine with pyrazine-2-carbonitrile via nucleophilic substitution, using a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) at 80–100°C .
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Purification : Crystallization from ethanol or acetonitrile yields the final product. Typical yields range from 60–75%, depending on reaction optimization .
- Data Table :
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for pyrazine (δ 8.3–8.6 ppm) and pyrrolidine (δ 3.5–4.0 ppm for oxy-methylene protons). The thiophene sulfonyl group shows deshielded protons at δ 7.2–7.5 ppm .
- IR Spectroscopy : Confirm sulfonyl (S=O at ~1350 cm⁻¹), nitrile (C≡N at ~2220 cm⁻¹), and ether (C-O at ~1100 cm⁻¹) groups .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₄H₁₁N₃O₃S₂) and fragmentation patterns (e.g., loss of thiophene sulfonyl group) .
Q. What safety precautions are recommended for handling this compound?
- Methodology :
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogs like 3,6-dichloropyrazine-2-carbonitrile) .
- Waste Disposal : Neutralize with dilute NaOH before disposal to mitigate cyanide release risks .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR)?
- Methodology :
- Puckering Coordinates : Use Cremer-Pople parameters (e.g., amplitude , phase ) to quantify ring non-planarity ( ). Molecular dynamics simulations (MD) or X-ray crystallography can validate dominant conformers .
- SAR Impact : Compare bioactivity (e.g., kinase inhibition) of chair vs. twist-boat conformers. For example, a planar pyrrolidine may enhance binding to hydrophobic pockets in target proteins .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodology :
- Disorder Handling : The thiophene sulfonyl group may exhibit rotational disorder. Use SHELXL ( ) to model partial occupancy sites .
- Twinned Data : For overlapping reflections, apply twin-law matrices (e.g., HKLF 5 format in SHELX) to deconvolute intensities .
- Validation Tools : Check ADDSYM/PLATON for missed symmetry and R1/Rfree convergence (<5% discrepancy) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Experimental Design : Standardize assays (e.g., ATP concentration in kinase inhibition studies) to minimize variability .
- Data Analysis : Use multivariate regression to isolate confounding factors (e.g., solvent polarity, cell-line heterogeneity). For example, contradictory IC₅₀ values may stem from DMSO solvent effects in cell-based assays .
- Cross-Validation : Compare results with structurally related compounds (e.g., CCT244747, a pyrazine-carbonitrile CHK1 inhibitor) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
